molecular formula C13H13NO2 B12839589 Methyl 3-amino-8-methyl-1-naphthoate

Methyl 3-amino-8-methyl-1-naphthoate

Cat. No.: B12839589
M. Wt: 215.25 g/mol
InChI Key: ABXRQHOVYAQMJB-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-methyl-1-naphthoate is an organic compound with the molecular formula C12H11NO2. It belongs to the class of naphthalene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of an amino group at the 3-position and a methyl group at the 8-position on the naphthalene ring, along with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-8-methyl-1-naphthoate typically involves the esterification of 3-amino-8-methyl-1-naphthoic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-8-methyl-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the naphthalene ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-amino-8-methyl-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the manufacture of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-8-methyl-1-naphthoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active naphthoic acid derivative. These interactions can affect various biochemical pathways, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-1-naphthoate
  • Methyl 3-hydroxy-2-naphthoate
  • Methyl 2-amino-1-naphthoate

Uniqueness

Methyl 3-amino-8-methyl-1-naphthoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

methyl 3-amino-8-methylnaphthalene-1-carboxylate

InChI

InChI=1S/C13H13NO2/c1-8-4-3-5-9-6-10(14)7-11(12(8)9)13(15)16-2/h3-7H,14H2,1-2H3

InChI Key

ABXRQHOVYAQMJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2C(=O)OC)N

Origin of Product

United States

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